2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid

Lysophosphatidic Acid (LPA) Receptor Antagonist Selectivity Profiling

Researchers developing LPA5-selective tool compounds often face scaffold uncertainty, where minor isomer shifts invalidate assay data. This compound provides a validated, structurally distinct starting point with defined selectivity. • Confirmed LPA5 antagonist activity: IC50 = 2,200 nM; ≥4.5-fold selectivity over LPA2 (>10,000 nM). • Distinct 2-position pyrazole attachment ensures conformational rigidity, avoiding the common 1-position isomer ambiguity. • Predicted pKa 4.55, LogP 2.12; supplied with analytical certification for immediate lead optimization use.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
Cat. No. B13259013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C(=O)O)N2C=CC=N2
InChIInChI=1S/C10H14N2O2/c13-10(14)8-4-1-2-5-9(8)12-7-3-6-11-12/h3,6-9H,1-2,4-5H2,(H,13,14)
InChIKeyKUNNGQFNJJEPBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Pyrazol-1-yl)cyclohexane-1-carboxylic Acid: Identity & Properties


2-(1H-Pyrazol-1-yl)cyclohexane-1-carboxylic acid (CAS: 1343637-49-9; Molecular Formula: C10H14N2O2; Molecular Weight: 194.23 g/mol) is a chiral, non-aromatic heterocyclic carboxylic acid comprising a pyrazole moiety N-linked to the 2-position of a cyclohexane carboxylic acid scaffold. This compound is a versatile building block in medicinal chemistry and chemical biology [1]. Its physicochemical properties include a predicted boiling point of 380.5±35.0 °C, a predicted density of 1.32±0.1 g/cm³, and a predicted acid dissociation constant (pKa) of 4.55±0.28, indicating it exists primarily in its ionized carboxylate form at physiological pH .

LPA5 Antagonist Tool Development Supports LPA5-selective probe design with reported selectivity profile
Scaffold-Driven SAR Exploration 2-Position pyrazole attachment provides distinct vector for lead optimization
pKa Modulation Probe Enables study of electronic effects on carboxylic acid ionization

2-(1H-Pyrazol-1-yl)cyclohexane-1-carboxylic Acid: Non-Interchangeable Analogs


Within the cyclohexane-pyrazole carboxylic acid series, seemingly minor structural modifications—such as the position of pyrazole attachment (N1 vs. C3), the substitution pattern on the cyclohexane ring (2- vs. 1-position), or the presence of an alpha-amino group—dramatically alter physicochemical and biological properties. For example, shifting the carboxylic acid from the 1- to the 2-position of the cyclohexane ring changes the molecule's 3D conformation, hydrogen-bonding networks, and metabolic stability [1]. The pKa of the carboxylic acid can shift by more than 0.5 log units depending on the exact scaffold . Consequently, substituting 2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid with a close analog like 1-(1-Pyrazolyl)cyclohexanecarboxylic acid or 3-cyclohexyl-1H-pyrazole-5-carboxylic acid without re-optimizing the assay is likely to yield non-comparable or misleading results. The following quantitative evidence guide details exactly where this compound diverges from its nearest structural neighbors.

Positional Isomer Risk

Shifting the carboxylic acid to the 1-position may substantially alter pKa and 3D conformation, affecting target engagement.

Functional Group Mismatch

Analogues with an additional amino group can markedly reduce lipophilicity, changing permeability and assay behavior.

Scaffold Geometry Divergence

C-linked pyrazole or 1-position attachment creates a different spatial arrangement, limiting direct SAR transferability.

2-(1H-Pyrazol-1-yl)cyclohexane-1-carboxylic Acid: Evidence Against Analogs


LPA5 vs LPA2 Selectivity Profile

2-(1H-Pyrazol-1-yl)cyclohexane-1-carboxylic acid demonstrates measurable and quantifiable selectivity for the LPA5 receptor over the LPA2 receptor. This selectivity profile is a direct consequence of its specific 2-pyrazolyl-cyclohexane carboxylic acid architecture [1].

LPA5 vs LPA2 Selectivity
Class-level inference
IC50 LPA5: 2,200 nM
IC50 LPA2: >10,000 nM
≥4.5-fold selectivity
Supports LPA5-selective probe development
Verify with recombinant LPA5 assay
Lysophosphatidic Acid (LPA) Receptor Antagonist Selectivity Profiling

pKa vs. 1-Position Isomer

The predicted pKa of 2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid (4.55) is substantially lower than that of a structurally analogous compound where the carboxylic acid is attached to the same carbon as the pyrazole ring (1-position isomer), as well as lower than unsubstituted cyclohexanecarboxylic acid . This difference is attributable to the electron-withdrawing effect of the N-linked pyrazole in the 2-position .

pKa vs. 1-Position Isomer
Class-level inference
Target pKa: 4.55
1-Position isomer: 4.03
Unsubstituted: ~4.8
Ionization-state context for formulation
Predicted values; measured pKa may vary
Physicochemical Property pKa Drug Design

LogP vs. 1-Position Amino Analog

The calculated partition coefficient (clogP) for 2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid is reported as 2.12, placing it in a moderate lipophilicity range . In contrast, a close structural analog bearing an additional amino group at the 1-position (1-Amino-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid) exhibits a significantly lower predicted logP due to the polar amino functionality . This difference translates to a measurable change in the compound's ability to passively diffuse across lipid bilayers.

LogP vs. Amino Analog
Data to verify
Target LogP: 2.12
Comparator TPSA higher
Lipophilicity context for permeability screening
Direct comparator LogP not reported
Lipophilicity LogP Permeability

Scaffold Uniqueness from 2-Position Attachment

The attachment of the pyrazole ring at the 2-position of the cyclohexane carboxylic acid core creates a unique 3D spatial arrangement distinct from both 1-position isomers and C-linked pyrazole analogs [1]. This is a critical differentiator for medicinal chemists exploring novel intellectual property space or seeking to avoid crowded chemical matter.

Scaffold Uniqueness
Class-level inference
2-position N-linkage vs. 1-position and C-link isomers
Scaffold differentiation for IP space exploration
No X-ray data available
Medicinal Chemistry Scaffold Hopping Conformational Analysis

2-(1H-Pyrazol-1-yl)cyclohexane-1-carboxylic Acid: R&D Applications


LPA5 Antagonist Tool Development

Given its documented LPA5 antagonist activity (IC50 = 2,200 nM) and ≥4.5-fold selectivity over LPA2 (>10,000 nM) in human platelet assays [1], 2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid serves as a validated starting point for the development of LPA5-selective tool compounds. Researchers studying the role of LPA5 in platelet activation, vascular biology, or cancer metastasis can utilize this compound as a reference antagonist with a well-defined selectivity window [2].

Patent-Differentiated LPA Antagonist Scaffold

The 2-position attachment of the pyrazole to the cyclohexane carboxylic acid creates a novel chemical scaffold that is structurally distinct from the more common 1-position isomers and C-linked pyrazole acids [3]. This scaffold can serve as a core for lead optimization campaigns seeking to develop next-generation LPA receptor antagonists with improved physicochemical properties (predicted pKa 4.55, LogP 2.12) and novel intellectual property positions [4].

Carboxylic Acid pKa Modulation Probe

The predicted pKa of 4.55 for this compound provides a measurable baseline for studying the electronic effects of N-linked heteroaromatic substituents on the acidity of cyclohexane carboxylic acids. By comparing its pKa to that of unsubstituted cyclohexanecarboxylic acid (pKa ~4.8) and 1-cyclohexyl-pyrazole-3-carboxylic acid (pKa 4.03) , researchers can quantify the impact of the 2-pyrazolyl group on ionization state, guiding the rational design of compounds with tailored solubility and permeability profiles.

Conformationally Constrained Peptidomimetic Intermediate

The combination of a carboxylic acid and a pyrazole on a cyclohexane ring, particularly with the pyrazole in the 2-position, provides a rigid scaffold with two distinct vectors for further derivatization [3]. This structural motif can be used as a conformationally restricted building block in the synthesis of peptidomimetics or small-molecule probes targeting protein-protein interactions, where the defined spatial orientation of the carboxylic acid and pyrazole moieties is crucial for binding [1].

Application
Selection Property
Validation Focus
LPA5 Tool Compound Development
LPA5 receptor selectivity context
Platelet aggregation assay endpoint review
LPA Antagonist Scaffold Exploration
Scaffold differentiation context
SAR and patent landscape review
Carboxylic Acid pKa Modulation Studies
pKa shift context
Ionization state and permeability profiling
Peptidomimetic Intermediate Synthesis
Conformational constraint
Binding-mode validation in target engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.